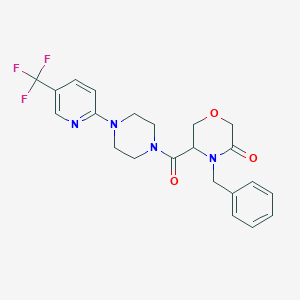
4-Benzyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a piperazine ring, a morpholinone ring, and a trifluoromethylpyridine group . These groups are common in many pharmaceutical and agrochemical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridine (TFMP) derivatives, which this compound appears to contain, are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethylpyridine group, in particular, is known to bestow many of the distinctive physical-chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
Antimicrobial Activities
Research by Bektaş et al. (2007) has demonstrated the antimicrobial properties of certain triazole derivatives, including compounds related to 4-Benzyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one. Their study found these compounds to have good to moderate activity against various microorganisms (Bektaş et al., 2007).
Synthesis of Novel Compounds
Ho and Suen (2013) explored the synthesis of novel N-cycloalkanes and piperazines, among other compounds, demonstrating the versatility of similar molecular structures in the creation of new chemical entities (Ho & Suen, 2013).
Vasodilation Properties
Girgis et al. (2008) investigated compounds with similar structural features for their vasodilation properties. Their research identified several pyridinecarboxylates with considerable potency in causing vasodilation (Girgis et al., 2008).
Coordination Chemistry of Copper (II)
Majumder et al. (2016) studied Schiff-base ligands related to the structure , providing insights into their role in the unique coordination chemistry of Copper (II). This has implications for the development of new metal-based compounds and catalysts (Majumder et al., 2016).
Antibacterial Activities
Pitucha et al. (2005) explored the antibacterial activities of aminomethyl derivatives of triazoline compounds, which are structurally related, indicating potential for developing new antibacterial agents (Pitucha et al., 2005).
Glucan Synthase Inhibitors
Ting et al. (2011) identified a pyridazinone derivative as a β-1,3-glucan synthase inhibitor, showcasing its efficacy in an in vivo model of Candida glabrata infection. This suggests potential applications in antifungal therapy (Ting et al., 2011).
将来の方向性
The demand for TFMP derivatives, which this compound appears to contain, has been increasing steadily in the last 30 years due to their wide-ranging potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
4-benzyl-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O3/c23-22(24,25)17-6-7-19(26-12-17)27-8-10-28(11-9-27)21(31)18-14-32-15-20(30)29(18)13-16-4-2-1-3-5-16/h1-7,12,18H,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVYXJMDHXGEQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

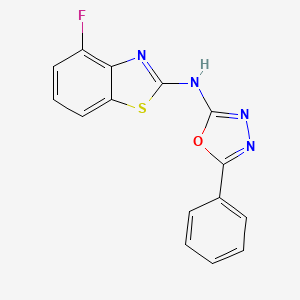
![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2430517.png)

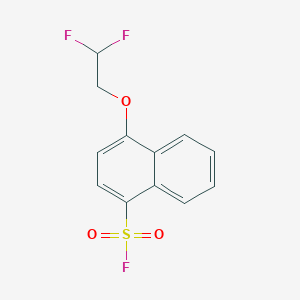
![Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate](/img/structure/B2430520.png)


![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2430525.png)
![3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2430526.png)
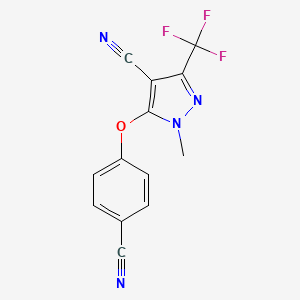
![N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430532.png)
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2430534.png)
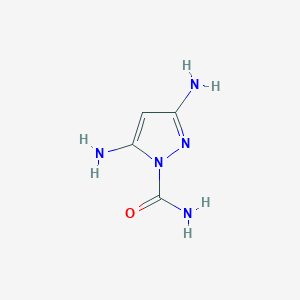
![(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B2430538.png)